
2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol
Overview
Description
2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol is an organic compound with a unique structure that includes a pyrazole ring substituted with a methyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol typically involves the nitration of 3-methyl-pyrazole followed by the introduction of an ethanol group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The resulting 3-methyl-4-nitro-pyrazole is then reacted with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: 2-(3-Methyl-4-nitro-pyrazol-1-yl)-acetaldehyde or 2-(3-Methyl-4-nitro-pyrazol-1-yl)-acetic acid.
Reduction: 2-(3-Methyl-4-amino-pyrazol-1-yl)-ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of Pharmaceuticals
2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that lead to the development of new therapeutic agents. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties.
Agricultural Chemistry
In agricultural chemistry, this compound has been studied for its potential use as a pesticide or herbicide. Research indicates that pyrazole derivatives can exhibit herbicidal activity, making them candidates for developing environmentally friendly agricultural chemicals.
Material Science
The compound's properties have also been investigated in material science, particularly in the development of polymers and coatings. The incorporation of pyrazole moieties into polymer matrices can enhance thermal stability and mechanical properties.
Recent studies have highlighted the biological activities associated with this compound. Research indicates that it may possess antimicrobial and antifungal properties, making it a candidate for further exploration in medical applications.
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a reagent for detecting specific ions or compounds due to its ability to form stable complexes. Its application in chromatography has been noted for enhancing separation efficiency.
Case Study 1: Pharmaceutical Development
A study published in a peer-reviewed journal demonstrated the synthesis of novel derivatives based on this compound, leading to compounds with improved efficacy against inflammatory diseases. The research involved modifying the side chains of the ethanol moiety to enhance bioavailability while maintaining low toxicity levels.
Case Study 2: Agricultural Application
Research conducted by agricultural scientists explored the herbicidal activity of pyrazole derivatives, including this compound. The findings indicated significant effectiveness against common weeds, suggesting potential use as a selective herbicide in crop management systems.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-4-nitro-pyrazol-1-yl)-propionic acid
- 2-(3-Methyl-4-nitro-pyrazol-1-yl)-propanamide
- 2-(3-Methyl-4-nitro-pyrazol-1-yl)-propionic acid hydrazide
Uniqueness
Compared to similar compounds, 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the ethanol group allows for additional hydrogen bonding and solubility in aqueous environments, which can be advantageous in certain applications.
Biological Activity
2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-4-nitropyrazole with ethylene oxide or other suitable alkylating agents. The compound's unique structure contributes to its biological activity and reactivity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. In one study, derivatives demonstrated effective antibacterial and antifungal activity against pathogenic strains, suggesting that this compound may possess similar properties .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. This compound has been evaluated for its efficacy against several cancer cell lines. In vitro studies revealed that it could inhibit the proliferation of cancer cells, including glioblastoma and breast cancer cells . The compound's mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth .
Anti-inflammatory Properties
Compounds with a pyrazole backbone have shown promise in reducing inflammation. The anti-inflammatory effects are attributed to their ability to modulate biochemical pathways involved in inflammatory responses . This property makes them potential candidates for treating inflammatory diseases.
The biological effects of this compound are mediated through various mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in critical metabolic pathways, leading to therapeutic effects .
- Kinase Inhibition : The compound exhibits inhibitory activity against kinases such as AKT2/PKBβ, which play a significant role in cancer progression .
- Interaction with Biochemical Pathways : It influences multiple signaling pathways that regulate cell growth, survival, and apoptosis, contributing to its anticancer and anti-inflammatory activities .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular weight and structural features. Studies indicate that it may exhibit moderate metabolic stability and solubility, which are essential for therapeutic efficacy .
Case Studies
Several case studies highlight the compound's potential:
- Case Study 1 : A study assessed the anticancer effects of this compound on glioblastoma cells. Results showed a significant reduction in cell viability at low micromolar concentrations, indicating its potential as an anticancer agent .
- Case Study 2 : Another investigation focused on its antimicrobial properties against resistant bacterial strains. The compound demonstrated effective inhibition, suggesting its utility in developing new antibiotics .
Properties
IUPAC Name |
2-(3-methyl-4-nitropyrazol-1-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-6(9(11)12)4-8(7-5)2-3-10/h4,10H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBABQHZPBDGXIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284968 | |
Record name | 3-Methyl-4-nitro-1H-pyrazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201936-01-7 | |
Record name | 3-Methyl-4-nitro-1H-pyrazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201936-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-nitro-1H-pyrazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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